![molecular formula C14H20BrNO3 B2736002 tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate CAS No. 2222511-95-5](/img/structure/B2736002.png)
tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate is a chemical compound that is used as a building block for preparing fluorinated spacers having nucleophilic and electrophilic termini . It is also known as tert-butyl- N - (2-bromophenyl)carbamate .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C14H20BrNO3/c1-14(2,3)19-13(17)16(4)9-10-18-12-7-5-11(15)6-8-12/h5-8H,9-10H2,1-4H3 .Physical and Chemical Properties Analysis
This compound is a white solid . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Metabolism in Biological Systems
Research has shown that compounds structurally related to tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate undergo metabolism in both insects and mammals. Studies by Douch & Smith (1971) on the metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice revealed hydroxylation of the tert.-butyl group and the N-methyl group, indicating a similar metabolic pathway could be expected for the chemical Douch & Smith, 1971.
Synthesis and Chemical Properties
Research by Zhao et al. (2017) provides insights into the synthesis of related compounds, demonstrating the importance of this compound as an intermediate in synthesizing biologically active compounds. Their work offers a rapid synthetic method, which could be relevant for the chemical Zhao et al., 2017.
Environmental Impact and Degradation
The degradation and environmental fate of methyl tert-butyl ether (MTBE) and related fuel oxygenates have been extensively studied. Fayolle, Vandecasteele, and Monot (2001) reported on the microbial degradation of MTBE, suggesting that compounds like this compound could have similar pathways of degradation in the environment. This study highlights the recalcitrance of these compounds to biodegradation and the potential for natural attenuation Fayolle et al., 2001.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(17)16(4)9-10-18-12-8-6-5-7-11(12)15/h5-8H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMPHHUJNNUVPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone](/img/structure/B2735922.png)
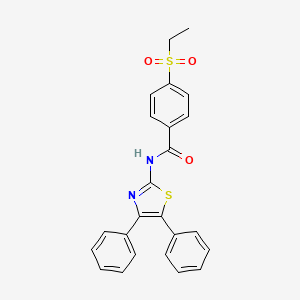
![2-([1,1'-biphenyl]-4-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acetamide](/img/structure/B2735927.png)
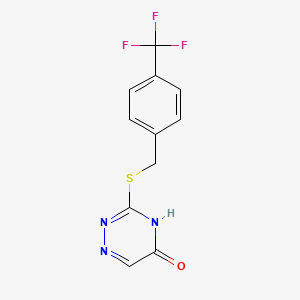
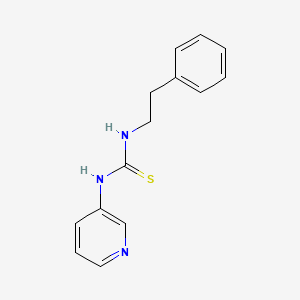
![5-Cyclopropyl-3-[(1-pyrido[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2735933.png)
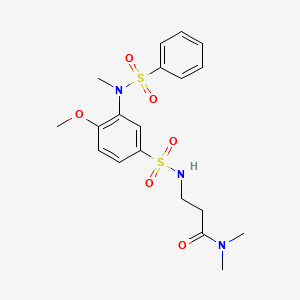
![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2735935.png)
![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(4-fluoro-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide](/img/structure/B2735937.png)

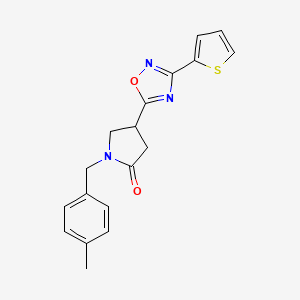

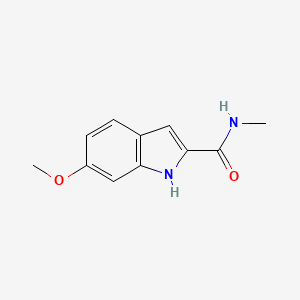
![8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2735942.png)
